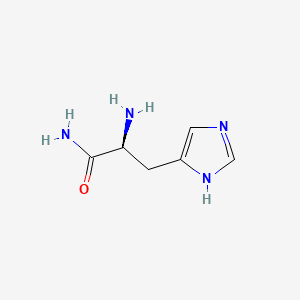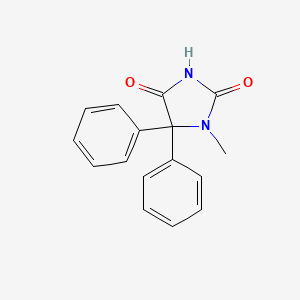
(-)-Albine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Albine is a natural product found in Lupinus albus, Lupinus cosentinii, and Lupinus angustifolius with data available.
Scientific Research Applications
Albinism Research
Albinism Among Wild African Rodents :
- Pirlot (1958) discusses occurrences of albinism in African rodents, which might offer insights into genetic variations and environmental factors influencing albinism (Pirlot, 1958).
Albinism in Plants :
- Kumari et al. (2009) examine albinism in plants, particularly its impact on interspecific crosses and tissue culture experiments (Kumari, Clarke, Small, & Siddique, 2009).
Molecular Basis and Clinical Characterization of Albinism :
- Gargiulo et al. (2011) provide insights into the molecular basis of albinism in humans, focusing on genetic mutations and clinical manifestations (Gargiulo et al., 2011).
Alkaloid Research
Molecular Genetics of Alkaloid Biosynthesis in Nicotiana tabacum :
- Dewey and Xie (2013) discuss the biosynthesis of alkaloids in tobacco, a process potentially analogous to the biosynthesis pathways of other alkaloids, possibly including (-)-Albine (Dewey & Xie, 2013).
Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species :
- Song et al. (2022) review the composition and biosynthesis of alkaloids in Dendrobium, which might provide a comparative perspective for understanding (-)-Albine (Song et al., 2022).
Lupin Alkaloids from the Seeds of Lupinus termis :
- Mohamed et al. (1991) describe lupin alkaloids, including (-)-Albine, isolated from Lupinus termis seeds, providing a direct reference to (-)-Albine (Mohamed et al., 1991).
properties
CAS RN |
53915-26-7 |
|---|---|
Product Name |
(-)-Albine |
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |
InChI |
InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1 |
InChI Key |
QJVOZXGJOGJKPT-IGHBBLSQSA-N |
Isomeric SMILES |
C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3 |
SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Canonical SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





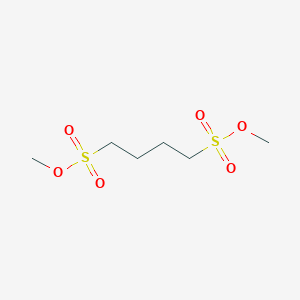
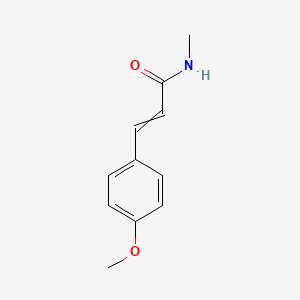
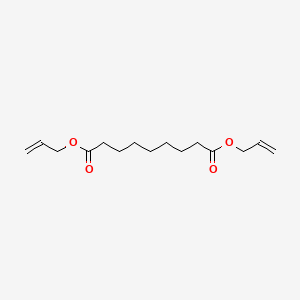

![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)
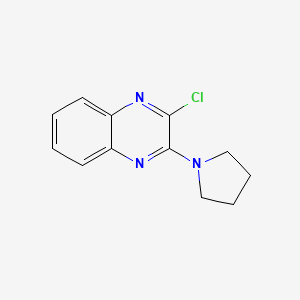

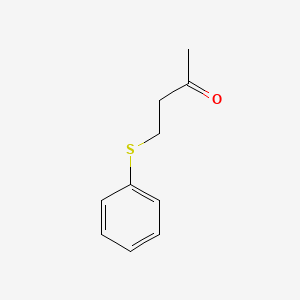
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
